(2-Anilino-6-methylpyrimidin-4-yl)methanol
Overview
Description
(2-Anilino-6-methylpyrimidin-4-yl)methanol is a chemical compound that belongs to the class of anilinopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a pyrimidine ring substituted with an aniline group and a hydroxymethyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-6-methylpyrimidin-4-yl)methanol typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating methods . The reaction is carried out in ethanol at 160°C for about 10 minutes, resulting in the formation of the desired anilinopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the process can be optimized to minimize by-products and improve yield .
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-6-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of a halogen atom in the pyrimidine ring with an aniline group under acidic conditions.
Oxidation and reduction:
Substitution reactions: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Aniline derivatives: These are used in the nucleophilic substitution reactions.
Ethanol: Often used as a solvent in the synthesis.
Microwave irradiation: Used to accelerate the reaction and improve efficiency.
Major Products Formed
The major products formed from the reactions of this compound include various anilinopyrimidine derivatives, which can have potential bioactivity and applications in different fields .
Scientific Research Applications
(2-Anilino-6-methylpyrimidin-4-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Anilino-6-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it can interfere with the signaling pathways that regulate cell proliferation, leading to antiproliferative effects on cancer cells . The compound’s structure allows it to bind to the active sites of kinases, inhibiting their activity and disrupting the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Anilino-6-methylpyrimidin-4-yl)methanol include other anilinopyrimidines such as:
Mepanipyrim: A fungicide used to control fungal diseases in agriculture.
Diazinon: An organophosphorus pesticide used as an insecticide.
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the hydroxymethyl group.
Properties
IUPAC Name |
(2-anilino-6-methylpyrimidin-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-7-11(8-16)15-12(13-9)14-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNJIFYUVQAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559008 | |
Record name | (2-Anilino-6-methylpyrimidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116389-38-9 | |
Record name | (2-Anilino-6-methylpyrimidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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